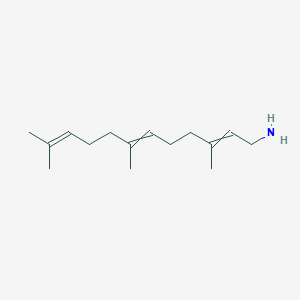

Farnesylamine

Description

Farnesylamine (C15H27N) is a sesquiterpene amine derived from farnesol, a natural isoprenoid alcohol. It features a 15-carbon chain with three conjugated double bonds and a terminal amine group. This compound is notable for its dual biological roles:

- Inhibition of Protein Prenylation: As a competitive inhibitor of farnesyltransferase (FTase), it blocks the post-translational modification of proteins like Ras p21, a critical oncogene in cancer progression .

- Apoptosis Induction: Its long-chain fatty amine (LFA) structure triggers sustained activation of stress kinases (JNK, p38) and caspase-dependent apoptosis, particularly in ras-mutated cancer cells .

This compound has been identified in natural sources such as the ant Monomorium fieldi and the plant Vernonia auriculifera, though synthetic derivatives are widely used in research .

Properties

Molecular Formula |

C15H27N |

|---|---|

Molecular Weight |

221.38 g/mol |

IUPAC Name |

3,7,11-trimethyldodeca-2,6,10-trien-1-amine |

InChI |

InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3 |

InChI Key |

BDKQVCHNTAJNJR-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCN)C)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN)C)C)C |

Synonyms |

farnesylamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farnesylamine typically involves the reaction of 3,7,11-trimethyl-2,6,10-dodecatrienal with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Farnesylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.

Scientific Research Applications

Farnesylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Farnesylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terpene-Based Amines

Geranylamine (C10H19N)

- Structure: Monoterpene amine with a 10-carbon chain.

- Synthesis : Higher conversion rates (98–99%) from geraniol under catalytic amination compared to farnesylamine (83–95% from farnesol) .

- Activity: Lacks significant prenylation inhibition but shares mild antimicrobial properties.

Citronellylamine (C10H21N)

- Structure: Saturated monoterpene amine.

- Synthesis : Lower conversion efficiency (33–83%) and selectivity (61–71%) compared to this compound .

Nerylamine (C10H19N)

Isoprenoid Analogues

Farnesol (C15H26O)

- Structure : this compound’s alcohol precursor.

- Activity : Fails to inhibit protein prenylation (e.g., Ha-Ras) and lacks apoptotic effects. Used as a control in studies to highlight the critical role of this compound’s amine group .

Geranylgeraniol (GGOH, C20H34O)

- Structure: 20-carbon isoprenoid alcohol.

Long-Chain Fatty Amines (LFAs)

Oleylamine (C18H37N)

- Structure : Unsaturated 18-carbon amine.

- Activity: Induces apoptosis via JNK/p38 activation and ERK inhibition, similar to this compound. However, it lacks FTase inhibitory activity, emphasizing the importance of this compound’s isoprenoid backbone in targeting Ras .

Key Research Findings

Mechanistic Insights

- FTase Inhibition: this compound’s isoprenoid chain competitively binds FTase, preventing Ras farnesylation and disrupting oncogenic signaling .

- Apoptosis Induction: The amine group facilitates mitochondrial oxidative stress and kinase activation, a feature absent in non-amine analogues like farnesol .

- Selectivity: this compound selectively targets Ras-mutated cells (e.g., pancreatic cancer) while sparing normal fibroblasts, unlike broad-spectrum LFAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.